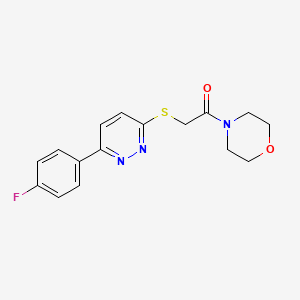

2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone

Description

Properties

IUPAC Name |

2-[6-(4-fluorophenyl)pyridazin-3-yl]sulfanyl-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FN3O2S/c17-13-3-1-12(2-4-13)14-5-6-15(19-18-14)23-11-16(21)20-7-9-22-10-8-20/h1-6H,7-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQQYVNZDTYHRHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FN3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>50 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24809580 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone typically involves the following steps:

Formation of the Pyridazine Core: The pyridazine ring is synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and diketones.

Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, often using 4-fluorobenzene as a starting material.

Thioether Formation: The thioether linkage is formed by reacting the pyridazine derivative with a thiol compound under suitable conditions.

Morpholinoethanone Addition: The final step involves the addition of the morpholinoethanone moiety, typically through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyridazine ring or the carbonyl group in the morpholinoethanone moiety.

Substitution: The aromatic fluorine can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Reduced pyridazine derivatives and alcohols.

Substitution: Substituted aromatic derivatives.

Scientific Research Applications

2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe.

Medicine: Explored for its therapeutic potential, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could act as an inhibitor of kinases or other signaling proteins, disrupting cellular pathways involved in disease processes.

Comparison with Similar Compounds

The following analysis compares 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone with three structurally related compounds from the literature, focusing on structural features, synthesis, and physicochemical properties.

Structural Comparison

Key Observations :

- The pyridazine-thioether system in the target compound distinguishes it from imidazothiazole () and thiazole () derivatives.

- The thioether linkage may enhance oxidative stability compared to acetamide () or chloro () analogs.

- Substituent positions (e.g., 4-fluorophenyl vs.

Key Observations :

- The target compound’s synthesis likely parallels methods for 2-chloro-1-morpholinoethanone (), where nucleophilic substitution or coupling reactions are employed.

- Crystallographic refinement techniques (e.g., EXPO software) used for the imidazothiazole analog () could be applicable to the target compound’s structural analysis.

- Purity data for the thiazole derivative (95%, ) suggest stringent quality control for morpholino-containing compounds .

Q & A

Basic: What are the key structural features of 2-((6-(4-Fluorophenyl)pyridazin-3-yl)thio)-1-morpholinoethanone, and how do they influence its reactivity?

The compound consists of:

- A pyridazine core substituted with a 4-fluorophenyl group at position 5.

- A thioether linkage (-S-) connecting the pyridazine ring to a morpholinoethanone moiety .

The 4-fluorophenyl group enhances lipophilicity and may participate in π-π stacking interactions with biological targets . The morpholine ring contributes to solubility in polar solvents and can act as a hydrogen bond acceptor . Reactivity is dominated by the electrophilic pyridazine ring and the nucleophilic thioether sulfur, which may undergo oxidation or alkylation under specific conditions .

Basic: What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

A common synthetic approach involves:

Coupling 6-(4-fluorophenyl)pyridazine-3-thiol with 2-chloro-1-morpholinoethanone using a base (e.g., K₂CO₃) in DMF at 80–100°C .

Purification via column chromatography or recrystallization from methanol.

Key optimization parameters :

- Temperature : Excess heat may degrade the thiol group; reflux in toluene with tert-butanol as a co-solvent improves yield .

- Catalysts : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems .

Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticonvulsant vs. anticancer effects) for structurally analogous compounds?

Contradictions arise from subtle structural variations (e.g., fluorophenyl vs. chlorophenyl substitution) or assay-specific factors (e.g., cell line sensitivity). To address this:

- Perform SAR studies by synthesizing analogs with systematic substitutions (e.g., 4-fluorophenyl → 3-fluorophenyl) and testing across multiple assays .

- Use computational modeling (e.g., molecular docking) to compare target binding affinities .

- Validate findings with orthogonal assays (e.g., enzyme inhibition + in vivo efficacy) .

Advanced: What experimental strategies are recommended for elucidating the mechanism of action of this compound in cancer models?

Target identification :

- Perform kinase profiling assays (e.g., Eurofins KinaseProfiler) due to the pyridazine core’s resemblance to kinase inhibitors .

- Use thermal shift assays to identify protein targets stabilized by compound binding .

Pathway analysis :

- Conduct RNA sequencing on treated cells to map differentially expressed genes.

- Validate hits with Western blotting (e.g., apoptosis markers like caspase-3) .

Basic: What analytical techniques are critical for characterizing this compound’s purity and stability?

Advanced: How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Use SwissADME or ADMETLab to optimize logP (aim for 2–3) and reduce CYP450 inhibition .

- Molecular Dynamics Simulations : Assess binding mode stability in target proteins (e.g., EGFR or PI3K) .

- QSAR Modeling : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values from anticancer assays .

Basic: What are the documented biological activities of this compound and its analogs?

Advanced: What strategies mitigate challenges in scaling up synthesis for preclinical studies?

- Solvent Optimization : Replace DMF with recyclable solvents (e.g., 2-MeTHF) to reduce environmental impact .

- Flow Chemistry : Improve yield consistency by controlling residence time and temperature .

- Crystallization Screening : Use polymorph screening (e.g., via Chemspeed) to isolate the most stable form .

Basic: How does the 4-fluorophenyl substituent influence this compound’s electronic properties?

The electron-withdrawing fluorine increases the pyridazine ring’s electrophilicity, enhancing reactivity in nucleophilic aromatic substitution. This also reduces metabolic oxidation at the phenyl ring, improving plasma stability .

Advanced: What in vitro and in vivo models are most relevant for validating this compound’s therapeutic potential?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.